(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with potential applications in scientific research. The compound is also known as DCP-LA and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves the inhibition of calcium influx into cells. The compound has been shown to inhibit L-type calcium channels and has been studied for its potential use in the treatment of calcium channelopathies.
Biochemical and Physiological Effects:
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments is its potential neuroprotective effects. The compound has been shown to have potential applications in the treatment of neurodegenerative diseases and has been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury. One limitation of using the compound in lab experiments is the lack of information on its long-term effects.
Future Directions
For the study of (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include further investigation of its mechanism of action and potential applications in the treatment of calcium channelopathies, neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Additionally, further studies on the long-term effects of the compound are needed.
Synthesis Methods
The synthesis method of (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves the reaction of 2,3-dichlorobenzoic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding aldehyde. The aldehyde is then reacted with 2,5-dimethylpyrrole-3-carboxaldehyde in the presence of sodium hydride to form the pyrrole derivative. The resulting compound is then reacted with thiourea in the presence of sodium methoxide to form (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione.
Scientific Research Applications
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has been studied for its potential applications in scientific research. The compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential use in the treatment of ischemic stroke and traumatic brain injury.
properties
Product Name |
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
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Molecular Formula |
C17H13Cl2N3O2S |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-8-6-10(9(2)20-8)7-11-15(23)21-17(25)22(16(11)24)13-5-3-4-12(18)14(13)19/h3-7,20H,1-2H3,(H,21,23,25)/b11-7+ |
InChI Key |
BNKNDAKWXLFJCD-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=CC(=C(N1)C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl |
SMILES |
CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(N1)C)C=C2C(=O)NC(=S)N(C2=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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